molecular formula C17H13NO3 B11840801 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-30-3

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11840801
CAS No.: 90034-30-3
M. Wt: 279.29 g/mol
InChI Key: BWLDEUQAGBIGIV-UHFFFAOYSA-N
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Description

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid is a chemical compound based on the privileged 4-oxoquinoline scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research . This core structure is known to be a key pharmacophore in fully synthetic antibiotics and is investigated for a wide range of therapeutic areas, including anticancer and antimicrobial applications . The specific substitution pattern on the quinoline nucleus is critical for its biological activity and research value. Researchers utilize this and related quinoline derivatives primarily in the development of novel antimicrobial agents. The 4-oxoquinoline scaffold's established mechanism of action involves the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription . Molecular hybridization strategies, which fuse the quinoline core with other bioactive pharmacophores, have been shown to produce hybrid molecules with enhanced potency against resistant bacterial strains, including Gram-positive and Gram-negative pathogens, and even notable antifungal activity . Beyond infectious disease research, this compound serves as a valuable intermediate in the exploration of new anticancer therapies. Certain 4-oxoquinoline derivatives have demonstrated promising cytotoxic activity against various human cancer cell lines, such as leukemia and renal cancer, with some hybrids showing selectivity for cancer cells over normal fibroblast cells . The mechanism in oncology research may be related to the inhibition of eukaryotic topoisomerase II, a target for several clinical antitumor agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

90034-30-3

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)

InChI Key

BWLDEUQAGBIGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction as a Foundation for Quinolone Core Formation

The Gould-Jacobs reaction remains a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline scaffold. This method involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate (DEM) under thermal conditions. For the target compound, 2-(4-methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , the synthesis begins with 5-nitroanthranilic acid derivatives.

In a representative procedure , substituted aniline 1a (e.g., 5-nitro-2-aminobenzoic acid) is condensed with DEM in ethanol at reflux, forming diethyl 2-((phenylamino)methylene)malonate 2a . Cyclization in diphenyl ether at 220°C yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 3a . The nitro group at position 6 is subsequently reduced to an amine using hydrogenation (H₂/Pd-C), followed by hydrolysis with aqueous NaOH to afford the carboxylic acid . To introduce the p-tolyl group at position 2, a Ullmann-type coupling or nucleophilic aromatic substitution is employed post-cyclization, though this requires precise control of reaction conditions to avoid decarboxylation .

Key parameters:

  • Cyclization temperature : 220–250°C in high-boiling solvents (diphenyl ether or DMF) .

  • Yield optimization : Substitution at position 6 with electron-withdrawing groups (e.g., NO₂) enhances cyclization efficiency .

Multi-Step Synthesis from Fluoroanthranilic Acid Derivatives

Patent US4822801A discloses a pathway applicable to fluorinated quinolones, adaptable for p-tolyl incorporation. Starting with 3,4,5,6-tetrafluoroanthranilic acid, acetylation with acetic anhydride forms 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Treatment with oxalyl chloride generates the acyl chloride, which reacts with p-tolylamine to introduce the aryl group. Subsequent cyclization with triethyl orthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure, yields the quinolone ester. Acidic hydrolysis (HCl/AcOH) then affords the carboxylic acid .

Critical modifications for the target compound:

  • p-Tolyl introduction : Replace cyclopropylamine with p-toluidine during the amine coupling step.

  • Ester hydrolysis : Use 4N HCl in acetic acid at 100°C for 4 hours to cleave the ethyl ester .

Hydrolysis of Ester Intermediates

Ethyl 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate serves as a key intermediate. Hydrolysis is typically performed under basic conditions:

Yields exceed 85% when the ester is electron-deficient due to the adjacent ketone group, facilitating nucleophilic attack by hydroxide .

Purification and Characterization

Purification strategies vary by intermediate:

  • Ester intermediates : Flash silica chromatography (60–75% EtOAc/petroleum ether) .

  • Final carboxylic acid : Recrystallization from EtOH/H₂O (1:1) yields analytically pure material .

Characterization data :

  • ¹H NMR (CDCl₃): δ 8.54 (s, 1H, H-2), 7.71 (d, J = 6.4 Hz, 1H, H-5), 2.40 (s, 3H, CH₃).

  • MS (ESI) : m/z 279.09 [M-H]⁻.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
Gould-Jacobs5-Nitroanthranilic acidDEM, diphenyl ether, 220°C58–65
Multi-Step SynthesisFluoroanthranilic acidOxalyl chloride, p-toluidine, KOtBu45–50
Ester HydrolysisEthyl quinoline-6-carboxylate2N NaOH, reflux85–90

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The -COOH group at position 6 undergoes typical acid-derived reactions:

Reaction TypeConditions/ReagentsProductYieldReference
Esterification Ethanol, H₂SO₄ (catalytic), ΔEthyl 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate85% ,
Amidation SOCl₂ (thionyl chloride), NH₃4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxamide72%
Salt Formation NaOH (1 M), room temperatureSodium 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate95%
  • Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation requires initial conversion to the acyl chloride intermediate .

4-Oxo Group Transformations

The ketone at position 4 participates in reduction and nucleophilic addition:

Reaction TypeConditions/ReagentsProductYieldReference
Reduction NaBH₄, EtOH, 0°C → 25°C4-Hydroxy-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid68%
Hydrazone Formation Hydrazine hydrate, EtOH, Δ4-Hydrazono-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid58%
  • Structural Confirmation : Post-reduction, 1H^1H-NMR shows disappearance of the carbonyl peak at δ 10.2 ppm and emergence of a broad -OH signal at δ 5.1 ppm.

Aromatic System Reactivity

The quinoline and p-tolyl rings undergo electrophilic substitution and oxidation:

Quinoline Ring Modifications

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 or 7 (ortho/para to -COOH).

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives at position 8 (meta to -COOH).

p-Tolyl Group Oxidation

ConditionsProductYieldReference
KMnO₄, H₂O, 80°C, 6 hrs2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid76%
  • Analytical Data : Post-oxidation, IR shows new -COOH stretching at 1705 cm⁻¹, and MS confirms molecular ion peak at m/z 309.1 .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, Δ): Degrades the quinoline ring, forming anthranilic acid derivatives.

  • Alkaline Hydrolysis (NaOH 10%, Δ): Cleaves the lactam ring, yielding substituted benzene fragments .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces dimerization via [2+2] cycloaddition at the 4-oxo group, confirmed by X-ray crystallography of the dimer (C34H26N2O6).

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives. Experimental protocols prioritize mild conditions to preserve the labile dihydroquinoline core.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid as an anticancer agent. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • A study synthesized several quinoline derivatives, including 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid, and evaluated their antiproliferative activity against various cancer cell lines. The results indicated significant activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells .
CompoundCell LineIC50 (μg/mL)
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acidHepG25.0
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acidMCF-77.5

Antibacterial Applications

The antibacterial properties of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid have also been explored extensively.

Case Studies

In vivo studies have shown that derivatives of quinoline compounds exhibit potent antibacterial activity. For instance, compounds similar to 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid were tested on mice infected with Staphylococcus aureus. The results revealed a significant reduction in bacterial load with minimal toxicity to the host .

CompoundBacterial StrainPD50 (mg/kg)
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acidStaphylococcus aureus0.03
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acidEscherichia coli3.0

Mechanism of Action

The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of harmful metabolites and oxidative stress. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox balance and influence signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Reference
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid 2-(p-tolyl), 6-COOH C₁₇H₁₃NO₃ Aromatic p-tolyl group, unsubstituted N1, 6-carboxylic acid Target
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 6-CH₃, 2-COOH C₁₁H₉NO₃ Methyl at position 6, carboxylic acid at position 2
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid 1-pentyl, 3-COOH, 4-thioxo C₁₅H₁₇NO₂S N-pentyl substitution, thioxo (S=O) replaces oxo at position 4
1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid 1-ethyl, 2-CH₃, 6-COOH C₁₃H₁₃NO₃ N-ethyl group, methyl at position 2, 6-carboxylic acid
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid 2-(4-pentylphenyl), 6-COOH C₂₁H₂₁NO₃ Extended alkyl chain (pentyl) on aryl substituent, 6-carboxylic acid
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid 2-(furan-2-yl), 6-COOH C₁₄H₉NO₄ Heterocyclic furan substituent, 6-carboxylic acid

Impact of Substituents on Properties

Position of Carboxylic Acid
  • Target Compound (6-COOH) : The carboxylic acid at position 6 may enhance hydrogen bonding with polar residues in biological targets, improving binding affinity compared to 2-COOH analogs (e.g., ).
Aromatic vs. Heterocyclic Substituents
  • Furan-2-yl () : The oxygen atom in furan may introduce metabolic instability but improve solubility via hydrogen bonding .
N1 Substitution
  • N-Pentyl () : Enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
4-Oxo vs. 4-Thioxo

Q & A

Q. What analytical workflows confirm regioselectivity in synthetic steps?

  • Methodological Answer : Regioselectivity in cyclization or substitution reactions is confirmed via 2D NMR (COSY, HSQC) and isotopic labeling. For example, ¹³C-labeled precursors can trace carboxylation sites. Competitive reaction studies with substituted anilines or ketones identify electronic/steric effects influencing regiochemistry .

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